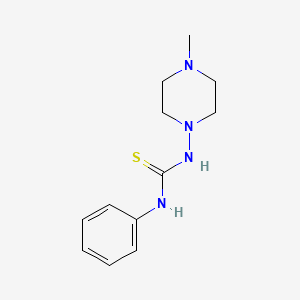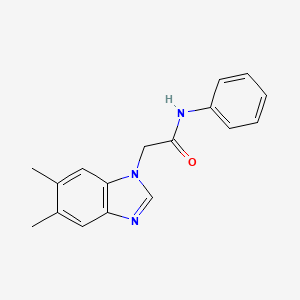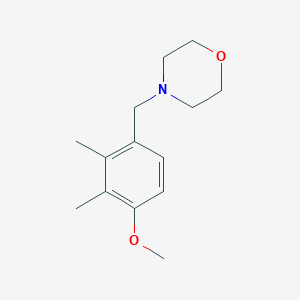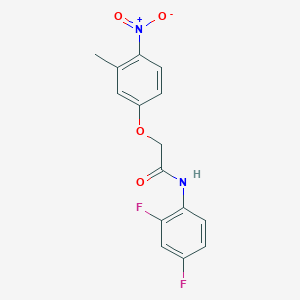
1-(3-methoxyphenyl)-4-(3-pyridinylmethyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-methoxyphenyl)-4-(3-pyridinylmethyl)piperazine, commonly referred to as MPMP, is a chemical compound that belongs to the piperazine family. It is widely used in scientific research to study its mechanism of action and its biochemical and physiological effects. The purpose of
作用机制
The mechanism of action of MPMP involves its binding to the 5-HT1A receptor, which leads to the activation of downstream signaling pathways. This activation results in the modulation of neurotransmitter release, which in turn affects mood, anxiety, and stress. MPMP has also been found to have an effect on the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress response.
Biochemical and Physiological Effects:
MPMP has been shown to have a wide range of biochemical and physiological effects. It has been found to modulate the release of neurotransmitters such as dopamine and serotonin, which are important for the regulation of mood and behavior. MPMP has also been shown to have an effect on the activity of the HPA axis, which is involved in the regulation of stress response. In addition, MPMP has been found to have an effect on the expression of genes involved in the regulation of mood and anxiety.
实验室实验的优点和局限性
MPMP has several advantages for use in lab experiments. It has a high affinity for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in mood and anxiety. MPMP is also relatively stable and can be easily synthesized using the method described above. However, there are also some limitations to the use of MPMP in lab experiments. One limitation is that it has a relatively short half-life, which means that its effects may be short-lived. In addition, MPMP has been found to have some off-target effects, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for research on MPMP. One direction is to study its effects on other neurotransmitter systems, such as the glutamate and GABA systems, which are also involved in the regulation of mood and anxiety. Another direction is to study the effects of MPMP in animal models of mood and anxiety disorders, such as depression and post-traumatic stress disorder. Finally, there is a need for further research to elucidate the precise mechanism of action of MPMP, including its downstream signaling pathways and its effects on gene expression.
合成方法
The synthesis of MPMP involves the reaction between 3-methoxybenzyl chloride and 3-pyridinemethanol in the presence of piperazine. The resulting product is then purified using column chromatography to obtain pure MPMP. This synthesis method has been widely used in the production of MPMP for scientific research purposes.
科学研究应用
MPMP has been extensively used in scientific research to study its mechanism of action and its biochemical and physiological effects. It has been found to have an affinity for the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. MPMP has also been shown to modulate the release of neurotransmitters such as dopamine and serotonin, which are important for the regulation of mood and behavior.
属性
IUPAC Name |
1-(3-methoxyphenyl)-4-(pyridin-3-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-21-17-6-2-5-16(12-17)20-10-8-19(9-11-20)14-15-4-3-7-18-13-15/h2-7,12-13H,8-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVSRZFPCNRHLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-nitrophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5844536.png)


![3-nitro-5-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)aniline](/img/structure/B5844553.png)


![N-(2-methoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5844574.png)

![ethyl 3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carboxylate](/img/structure/B5844594.png)
![4-chloro-N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]benzamide](/img/structure/B5844618.png)
![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-methylphenyl)acrylamide](/img/structure/B5844622.png)


![3-[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5844646.png)